molecular formula C23H25N3O2 B2861361 2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251591-64-6

2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2861361
CAS No.: 1251591-64-6
M. Wt: 375.472
InChI Key: SXOJUOIGDCXJFM-UHFFFAOYSA-N
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Description

2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Dibenzo[b,h][1,6]naphthyridines, which are structurally similar to the specified compound, have been synthesized through a one-pot reaction from 2-acetylaminobenzaldehyde and methyl ketones. This method highlights the compound's potential in creating fluorescent DNA-binding agents due to its strong fluorescence intensities that change upon intercalation into double-stranded DNA (Okuma et al., 2014).
  • A study on pyrano quinoline derivatives, closely related to the specified compound, investigated their anti-microbial activity. This illustrates the compound's relevance in medicinal chemistry, particularly in designing new antimicrobial agents (Watpade & Toche, 2017).

Fluorescence and DNA Interaction

  • The synthesis and fluorescence properties of dibenzo[b,h][1,6]naphthyridinium iodides were studied for their potential as "turn-on" type detectors for DNA, showing the compound's significance in biochemical detection and analysis (Okuma et al., 2017).

Chemical Synthesis and Biological Activity

  • Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the specified compound, explored their potential in cancer treatment due to their potent cytotoxicity against certain cancer cell lines, highlighting the compound's relevance in oncological research (Deady et al., 2005).

Novel Applications in Disease Therapy

  • A novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, demonstrating the compound's potential in cancer therapy through its selective activation of cell death pathways (Kong et al., 2018).

Properties

IUPAC Name

2-(6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-6-8-17(9-7-15)12-24-21(27)14-26-11-10-20-19(13-26)23(28)18-5-3-4-16(2)22(18)25-20/h3-9H,10-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOJUOIGDCXJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC(=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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